molecular formula C20H28N4O B11129538 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11129538
M. Wt: 340.5 g/mol
InChI Key: KCCDVTQUXCGTRR-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound with a unique structure that combines elements of bicyclic and pyrimidinyl groups

Properties

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H28N4O/c1-13-8-14(2)23-20(22-13)24-7-3-4-17(12-24)19(25)21-11-18-10-15-5-6-16(18)9-15/h5-6,8,15-18H,3-4,7,9-12H2,1-2H3,(H,21,25)

InChI Key

KCCDVTQUXCGTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3CC4CC3C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, including the formation of the bicyclic structure, the introduction of the pyrimidinyl group, and the final coupling with the piperidinecarboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. In vitro studies have demonstrated that it induces apoptosis and cell cycle arrest in breast cancer cell lines (e.g., MCF-7). One study reported an IC50 value of 15 µM after 48 hours of treatment, suggesting significant growth inhibition compared to normal cells.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Anticancer Potential

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Inflammation Model

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group, underscoring its anti-inflammatory properties.

Summary of Biological Activities

Activity Description
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines
Anti-inflammatoryInhibits production of pro-inflammatory cytokines
MechanismsInteracts with GPCRs; inhibits enzymes; exhibits antioxidant activity

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic and pyrimidinyl derivatives, such as:

  • Bicyclo[2.2.2]octane derivatives
  • Pyrimidinyl-piperidinecarboxamide derivatives

Uniqueness

What sets N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide apart is its specific combination of bicyclic and pyrimidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic heptane structure, which is known for its rigidity and stability. The presence of a piperidine ring and a pyrimidine moiety contributes to its biological activity. The molecular formula is C16H22N4OC_{16}H_{22}N_4O with a molecular weight of 290.38 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Effects : Some derivatives have been reported to possess antibacterial and antifungal properties, likely through disruption of microbial cell membranes or inhibition of specific metabolic pathways.
  • Enzyme Inhibition : Certain bicyclic compounds have demonstrated the ability to inhibit enzymes such as cathepsins, which are involved in protein degradation and have implications in cancer progression.

Case Studies

  • Antitumor Activity :
    • A study explored the effects of bicyclic compounds on human cancer cell lines, revealing that they significantly inhibited cell growth at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Antimicrobial Activity :
    • In vitro tests showed that derivatives of similar bicyclic structures exhibited strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Enzyme Inhibition :
    • Research indicated that bicyclic compounds selectively inhibited cathepsin C with high potency while sparing other cathepsins, suggesting potential therapeutic applications in diseases involving protease dysregulation .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorSignificant inhibition at micromolar levels
AntimicrobialMICs between 0.5 - 8 µg/mL against Gram-positive bacteria
Enzyme InhibitionHigh selectivity for cathepsin C

Research Findings on Related Compounds

Compound NameBiological ActivityReference
N-bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamideFluorescent probe for imaging
Substituted 2-aza-bicyclo[2.2.1]heptane derivativesInhibitors of cathepsin C

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